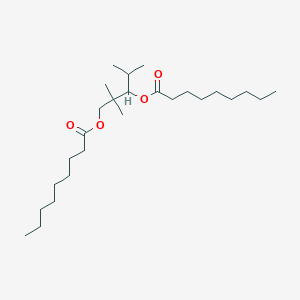
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate is an organic compound known for its use as a plasticizer and coalescing agent. It is a diester derived from 2,2,4-trimethyl-1,3-pentanediol and pelargonic acid. This compound is valued for its ability to enhance the flexibility and durability of various polymeric materials, making it a crucial component in the production of plastics, coatings, and adhesives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-trimethyl-1,3-pentanediol dipelargonate typically involves the esterification of 2,2,4-trimethyl-1,3-pentanediol with pelargonic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to around 150-180°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2,2,4-trimethyl-1,3-pentanediol dipelargonate is carried out in large-scale reactors. The process involves the continuous feeding of 2,2,4-trimethyl-1,3-pentanediol and pelargonic acid into the reactor, along with the acid catalyst. The reaction mixture is maintained at the desired temperature and pressure to optimize the yield and purity of the product. After the reaction is complete, the product is separated and purified using techniques such as distillation, filtration, and drying.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions, where the ester groups are exchanged with other alcohols or acids.
Common Reagents and Conditions
Esterification: Pelargonic acid, acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), reflux conditions.
Hydrolysis: Water, base catalysts (e.g., sodium hydroxide), elevated temperatures.
Transesterification: Alcohols or acids, acid or base catalysts, moderate temperatures.
Major Products Formed
Esterification: this compound.
Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and pelargonic acid.
Transesterification: New esters formed by exchanging ester groups with other alcohols or acids.
Wissenschaftliche Forschungsanwendungen
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and as a coalescing agent in coatings and adhesives.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Medicine: Explored for its use in medical devices and implants, where its flexibility and durability are advantageous.
Industry: Widely used in the production of plastics, coatings, adhesives, and sealants. It improves the mechanical properties and longevity of these materials.
Wirkmechanismus
The primary mechanism by which 2,2,4-trimethyl-1,3-pentanediol dipelargonate exerts its effects is through plasticization. As a plasticizer, it reduces the intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced flexibility, durability, and processability of the polymeric materials. The compound interacts with the polymer matrix at the molecular level, disrupting the crystalline structure and promoting a more amorphous and flexible state.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate
- 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate
- 2,2,4-Trimethyl-1,3-pentanediol
Uniqueness
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate is unique due to its specific ester groups derived from pelargonic acid, which impart distinct properties such as enhanced flexibility and compatibility with a wide range of polymers. Compared to its analogs, it offers superior performance in applications requiring high flexibility and durability, making it a preferred choice in the production of high-performance plastics and coatings.
Eigenschaften
CAS-Nummer |
15721-83-2 |
|---|---|
Molekularformel |
C26H50O4 |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
(2,2,4-trimethyl-3-nonanoyloxypentyl) nonanoate |
InChI |
InChI=1S/C26H50O4/c1-7-9-11-13-15-17-19-23(27)29-21-26(5,6)25(22(3)4)30-24(28)20-18-16-14-12-10-8-2/h22,25H,7-21H2,1-6H3 |
InChI-Schlüssel |
CYIXYIDXFMPPSQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CCCCCCCC |
Key on ui other cas no. |
15721-83-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















